(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
Overview
Description
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is a reagent commonly used in peptide synthesis. It is known for its efficiency in forming amide bonds between carboxylic acids and amines. This compound is a derivative of the HOAt family of amide bond-forming reagents and is preferred over other reagents like HATU due to its reduced side reactions .
Mechanism of Action
Target of Action
PyAOP, also known as ((3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)oxy)tri(pyrrolidin-1-yl)phosphonium hexafluorophosphate(V) or (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is primarily used as a coupling reagent in solid phase peptide synthesis . Its primary targets are the carboxylic acids present in the peptide chain .
Mode of Action
PyAOP mediates the formation of amide bonds between amino acids in the peptide chain . Compared to the HOBt derivatives, PyAOP is more reactive due to the additional nitrogen .
Biochemical Pathways
The primary biochemical pathway influenced by PyAOP is the peptide synthesis pathway . By facilitating the formation of amide bonds, PyAOP aids in the elongation of the peptide chain . This can lead to the synthesis of cyclic peptide hybrids .
Result of Action
The primary result of PyAOP’s action is the formation of amide bonds in peptide chains . This leads to the synthesis of peptides, including cyclic peptide hybrids . The use of PyAOP can result in peptides with higher efficiency and lower racemization .
Action Environment
The action of PyAOP can be influenced by environmental factors such as temperature and solvent. PyAOP is soluble in a range of solvents, including THF, CH2Cl2, DMF, and NMP . The storage temperature can also affect its stability, with a recommended storage temperature of 15-25°C .
Biochemical Analysis
Biochemical Properties
PyAOP plays a significant role in biochemical reactions, particularly in the formation of peptide bonds during the synthesis of cyclic peptide hybrids . It is preferred over HATU, because it does not side react at the N-terminus of the peptide .
Molecular Mechanism
The molecular mechanism of PyAOP involves the mediation of amide bond formation with high efficiency and low racemization . It does not cause guanidinylation of free-amino groups , making it an effective coupling reagent in peptide synthesis.
Temporal Effects in Laboratory Settings
The temporal effects of PyAOP in laboratory settings are primarily related to its stability and reactivity. PyAOP is known for its high reactivity, which makes it a preferred choice for peptide synthesis
Preparation Methods
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate can be synthesized from 1-hydroxy-7-azabenzotriazole (HOAt) and a chlorophosphonium reagent under basic conditions . The reaction typically involves the use of a base to facilitate the formation of the phosphonium salt. Industrial production methods are similar but scaled up to accommodate larger quantities and may involve additional purification steps to ensure high purity .
Chemical Reactions Analysis
This compound primarily undergoes coupling reactions, where it facilitates the formation of amide bonds. The common reagents used in these reactions include carboxylic acids and amines. The reaction conditions often involve the use of a base to activate the carboxylic acid and promote the formation of the amide bond. The major product formed from these reactions is the amide .
Scientific Research Applications
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is widely used in scientific research, particularly in the field of peptide synthesis. It is used to prepare cyclic RGC pentapeptides for functionalization through click chemistry, fluorescent glucose bioprobes, and in the engineering of disulfide bonds . Additionally, it is employed in the synthesis of heteroaryl ethers and the optimization of conformational constraints on non-phosphorylated cyclic peptide antagonists of the Grb2-SH2 domain .
Comparison with Similar Compounds
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is often compared with other coupling reagents such as HATU, PyBOP, and HBTU. Unlike HATU, it does not engage in side reactions with the N-terminus of peptides, making it more suitable for certain applications . Compared to PyBOP, it is more reactive due to the additional nitrogen in the fused pyridine ring of the HOAt moiety . Similar compounds include:
- HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate)
- PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
- HBTU (O-Benzotriazol-1-yl-N,N,N’,N’-tetramethyluronium hexafluorophosphate) .
Properties
IUPAC Name |
tripyrrolidin-1-yl(triazolo[4,5-b]pyridin-3-yloxy)phosphanium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N7OP.F6P/c1-2-11-21(10-1)26(22-12-3-4-13-22,23-14-5-6-15-23)25-24-17-16(19-20-24)8-7-9-18-17;1-7(2,3,4,5)6/h7-9H,1-6,10-15H2;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZAHNDHLWAZQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=N5)N=N4.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27F6N7OP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935424 | |
Record name | [(7-Azabenzotriazol-1-yl)oxy]tris(pyrrolidino)phosphonium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156311-83-0 | |
Record name | Phosphorus(1+), [3-(hydroxy-κO)-3H-1,2,3-triazolo[4,5-b]pyridinato]tri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156311-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(7-Azabenzotriazol-1-yl)oxy]tris(pyrrolidino)phosphonium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Hydroxy-3H-1,2,3-triazolo[4,5-b]pyridinato-O)tri-1-pyrrolidinyl-phosphorus hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ((7-AZABENZOTRIAZOL-1-YL)OXY)TRIS(PYRROLIDINO)PHOSPHONIUM HEXAFLUOROPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5Z532MU8E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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